m-Nisoldipine

Vue d'ensemble

Description

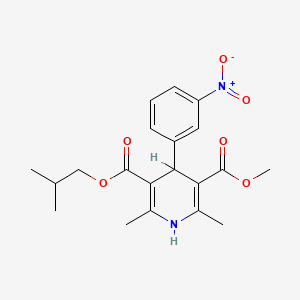

M-Nisoldipine is a dihydropyridine.

Applications De Recherche Scientifique

Hypertension Management

m-Nisoldipine is primarily used for the treatment of hypertension. A multicenter, randomized, double-blind study demonstrated its efficacy in reducing blood pressure among patients with essential hypertension. The study involved various dosages (10 mg, 20 mg, and 30 mg) and reported a significant responder rate increase with higher dosages:

| Dosage (mg) | Responders | Responder Rate (%) |

|---|---|---|

| Placebo | 10 | 17 |

| 10 | 17 | 35 |

| 20 | 24 | 47 |

| 30 | 30 | 63 |

This data indicates a clear dose-response relationship in the treatment of hypertension .

Pulmonary Arterial Hypertension

Recent studies have highlighted this compound's role in inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs), which is a critical factor in pulmonary arterial hypertension. The compound effectively suppressed serotonin-induced PASMC proliferation through mechanisms involving calcium antagonism and antioxidant properties. The results showed that this compound led to cell cycle arrest and reduced expression of proliferating cell nuclear antigen (PCNA) .

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding how this compound interacts within the body. A study analyzed its effects on cytochrome P450 enzymes, which are essential for drug metabolism. The findings indicated that this compound significantly affected the activity of several CYP isoforms at varying doses. Notably, high doses showed substantial effects on CYP2C11, CYP2D1, CYP1A2, and CYP3A1, suggesting potential implications for drug-drug interactions .

Case Study: Drug-Drug Interactions

A case study examined the interaction between this compound and ivacaftor, a drug used to treat cystic fibrosis. The study demonstrated that this compound inhibited the metabolism of ivacaftor in rat models. This inhibition was quantified using IC50 values, revealing significant implications for co-administration strategies in clinical settings .

Analyse Des Réactions Chimiques

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to yield pyridine derivatives. This reaction is critical in metabolic pathways, where cytochrome P450 enzymes (CYP2C19 and CYP3A4) oxidize the 1,4-dihydropyridine moiety to form dehydrogenated metabolites . In vitro studies using human liver microsomes demonstrate that oxidation accounts for ~60% of total metabolic clearance .

Reduction Reactions

The nitro group (-NO₂) at the 3-position of the phenyl ring is susceptible to reduction:

Substitution Reactions

Ester hydrolysis dominates substitution chemistry:

-

Hydrolysis of Ester Groups : Both methyl and isobutyl ester moieties undergo enzymatic or acidic hydrolysis to carboxylic acids. This generates pharmacologically inactive metabolites, including 3-carboxy and 5-carboxy derivatives .

Key Metabolites :

Metabolic Pathways

This compound undergoes extensive hepatic metabolism mediated by CYP enzymes:

-

In Vivo Effects : High-dose this compound (12.5 mg/kg) significantly suppresses CYP1A2, CYP2C11, CYP2D1, and CYP3A1 mRNA expression in rat liver, reducing metabolic clearance of co-administered drugs .

Photochemical Reactions

The nitroaromatic system facilitates light-induced degradation:

-

Photodegradation : UV exposure triggers nitro-to-nitrito isomerization, followed by ring contraction to form nitropyridine derivatives. This pathway necessitates light-protected storage to maintain stability .

Solid-State Reactivity

This compound exhibits unique stability in amorphous solid dispersions:

-

Solvent Evaporation : Recrystallization in polar solvents (e.g., ethanol/water) enhances stability by reducing molecular mobility.

-

Degradation Products : <1% after 6 months at 25°C/60% RH, compared to 8% degradation for crystalline forms .

Drug-Drug Interactions

This compound inhibits CYP-mediated metabolism of other drugs:

| Inhibited Drug | Affected CYP | Change in AUC |

|---|---|---|

| Ivacaftor | CYP3A4 | +51% (rats) |

| Midazolam | CYP3A1 | +44% (rats) |

Propriétés

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJBSHLMOBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.